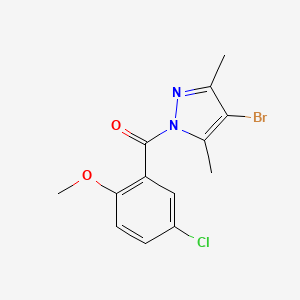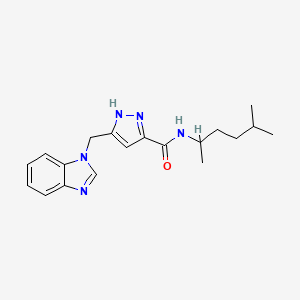![molecular formula C17H22N4O4 B5431504 N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5431504.png)
N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the allyl group could be introduced through an allylation reaction . The dimethoxyphenyl group could be introduced through a Friedel-Crafts alkylation . The oxadiazole ring could be synthesized through a cyclization reaction . The urea group could be introduced through a reaction with an isocyanate .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The aromatic ring would likely contribute to the compound’s stability and could participate in π-π interactions. The oxadiazole ring is a heterocycle and could participate in various types of bonding and interactions. The urea group could form hydrogen bonds .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions. The allyl group could undergo reactions typical of alkenes, such as addition reactions. The aromatic ring could undergo electrophilic aromatic substitution reactions. The oxadiazole ring could participate in nucleophilic substitution reactions . The urea group could react with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the balance of hydrophobic and hydrophilic groups. Its melting and boiling points would depend on the strength of the intermolecular forces .Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules. For example, it could interact with proteins or DNA in a specific way to exert a therapeutic effect .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethyl-1-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-5-9-21(17(22)18-6-2)11-15-19-16(20-25-15)12-7-8-13(23-3)14(10-12)24-4/h5,7-8,10H,1,6,9,11H2,2-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARADWJPINCBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CC=C)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5431423.png)
![2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]nicotinonitrile](/img/structure/B5431429.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5431437.png)
![1-(2-furoyl)-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5431439.png)
![1-benzyl-3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-2,5-pyrrolidinedione](/img/structure/B5431446.png)
![2-({4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B5431451.png)
![N'-[(2-phenylbutanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5431459.png)
![[2-(2-butoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5431473.png)
![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5431477.png)

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(3-phenoxypropanoyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5431493.png)

![2-tert-butyl-6-[(3,4-dimethoxyphenyl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5431512.png)
![N-[2-(2-chlorophenoxy)ethyl]-6-cyanonicotinamide](/img/structure/B5431533.png)